



Application Note: 1H and 13C NMR Spectral Assignment of Ligurobustoside N

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Compound of Interest		
Compound Name:	Ligurobustoside N	
Cat. No.:	B150326	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ligurobustoside N is a phenylethanoid glycoside that has been isolated from the leaves of Ligustrum robustum. As a member of the ligurobustoside family of natural products, it is of interest to researchers for its potential biological activities, which may include antioxidant effects. The structural elucidation of such complex natural products is fundamental to understanding their chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of novel compounds. This application note provides a detailed protocol for the acquisition and assignment of 1H and 13C NMR spectra of **Ligurobustoside N** and similar natural product glycosides.

Chemical Structure of Ligurobustoside N

The chemical structure of **Ligurobustoside N** is presented below. A thorough understanding of this structure is essential for the correct assignment of NMR signals.

Molecular Formula: C35H46O18

Experimental Protocols



Detailed methodologies for the key NMR experiments required for the structural elucidation of **Ligurobustoside N** are provided below. These protocols are based on standard practices for the analysis of natural products.[1][2]

- 1. Sample Preparation
- Sample Purity: Ensure the purity of the isolated Ligurobustoside N using a suitable chromatographic method such as HPLC.
- Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent. Methanol-d₄ (CD₃OD) is a common choice for polar glycosides as it readily dissolves the compound and its residual solvent peak does not obscure significant regions of the ¹H NMR spectrum.[1][2]
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm for both ¹H and ¹³C NMR).[1][2]

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution and sensitivity.[1]

2.1. 1D NMR Spectroscopy

- ¹H NMR Spectroscopy:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Temperature: 298 K.



- ¹³C NMR Spectroscopy:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the
 13C nucleus.

2.2. 2D NMR Spectroscopy

2D NMR experiments are crucial for the complete and unambiguous assignment of the complex spectra of **Ligurobustoside N**.

- ¹H-¹H COSY (Correlation Spectroscopy):
 - Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbon atoms.
 - Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker systems).
 - Data Points: 2048 in the direct dimension (F2) and 512 in the indirect dimension (F1).
 - Number of Scans: 2-4 per increment.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify one-bond correlations between protons and their directly attached carbons.
 - Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).



- Spectral Width: ~12 ppm in F2 (¹H) and ~180 ppm in F1 (¹³C).
- ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
- Number of Scans: 4-8 per increment.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting different structural fragments.
 - Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker systems).
 - Spectral Width: ~12 ppm in F2 (¹H) and ~220 ppm in F1 (¹³C).
 - Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8
 Hz.
 - Number of Scans: 16-32 per increment.

Data Presentation

The ¹H and ¹³C NMR spectral data for **Ligurobustoside N** should be tabulated for clarity and ease of interpretation. The following table presents a representative format for such data. The chemical shifts are hypothetical and are based on typical values for the structural motifs present in **Ligurobustoside N**.



Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, mult., J in Hz)	Key HMBC Correlations
Aglycone			
1	~131.0		
2	~130.0	~7.05 (d, 8.0)	
3	~116.0	~6.75 (d, 8.0)	_
4	~156.0		_
5	~116.0	~6.75 (d, 8.0)	
6	~130.0	~7.05 (d, 8.0)	_
7 (CH ₂)	~36.0	~2.80 (t, 7.0)	_
8 (CH ₂)	~71.0	~3.95 (m), ~3.70 (m)	_
Caffeoyl Moiety			_
1'	~128.0		
2'	~115.0	~6.95 (d, 2.0)	
3'	~146.0		_
4'	~149.0	_	
5'	~116.0	~6.80 (d, 8.0)	
6'	~123.0	~7.05 (dd, 8.0, 2.0)	_
7' (CH)	~147.0	~7.60 (d, 16.0)	_
8' (CH)	~115.0	~6.30 (d, 16.0)	_
9' (C=O)	~168.0		_
Glucose		_	
1"	~104.0	~4.40 (d, 8.0)	H-8
2"	~75.0	~3.40 (m)	
3"	~78.0	~3.50 (m)	_
			-

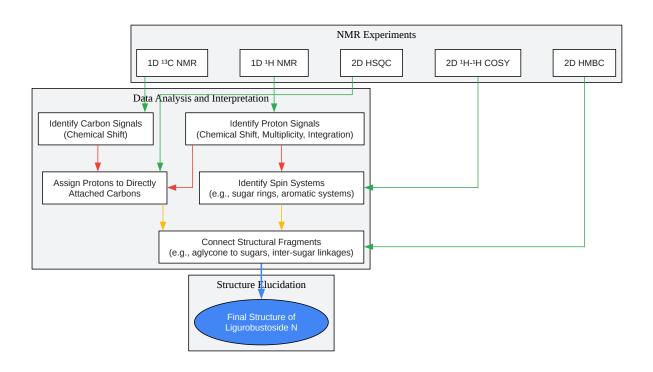


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4"	~72.0	~3.30 (m)	_
5"	~78.0	~3.45 (m)	_
6"	~63.0	~3.80 (m), ~3.65 (m)	_
Rhamnose 1			_
1'''	~102.0	~5.15 (br s)	C-4"
2'''	~72.0	~3.90 (m)	
3'''	~72.0	~3.70 (m)	_
4'''	~74.0	~3.40 (m)	_
5'''	~70.0	~3.80 (m)	_
6''' (CH₃)	~18.0	~1.25 (d, 6.0)	_
Rhamnose 2			_
1""	~102.5	~4.90 (br s)	C-5 of Rhamnose 1
2""	~72.5	~3.95 (m)	
3""	~72.5	~3.75 (m)	_
4'''	~74.5	~3.45 (m)	_
5""	~70.5	~3.85 (m)	_
6"" (CH₃)	~18.5	~1.30 (d, 6.0)	

NMR Spectral Assignment Workflow

The complete assignment of all ¹H and ¹³C signals for **Ligurobustoside N** is achieved through a systematic analysis of the 1D and 2D NMR data. The logical workflow for this process is illustrated in the diagram below.





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Caption: Workflow for the NMR-based structural elucidation of Ligurobustoside N.

Assignment Strategy:

• ¹H NMR Analysis: The ¹H NMR spectrum provides initial information on the types of protons present (aromatic, olefinic, aliphatic, sugar anomerics, methyls). Integration of the signals gives the relative number of protons.



- ¹³C NMR Analysis: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule and their types (carbonyls, aromatic/olefinic, oxygenated carbons, aliphatic carbons).
- HSQC Analysis: Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.
- COSY Analysis: Cross-peaks in the COSY spectrum reveal proton-proton coupling networks. This is used to trace the connectivity within individual structural units, such as the sugar rings and the side chains of the aglycone and caffeoyl moieties.
- HMBC Analysis: The HMBC spectrum is key to assembling the complete structure. It shows
 correlations between protons and carbons that are separated by two or three bonds. Crucial
 HMBC correlations for Ligurobustoside N would include:
 - Correlations from the anomeric protons of the sugar units to the carbons of the aglycone or other sugar units, which establishes the glycosylation sites and the sequence of the sugar chain.
 - Correlations from protons on the aglycone and sugar moieties to the carbonyl carbon of the caffeoyl group, which confirms the point of esterification.
 - Correlations within the aglycone and the caffeoyl moiety to confirm their respective structures.

By systematically integrating the information from all these NMR experiments, the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for **Ligurobustoside N** can be achieved, thus confirming its chemical structure.

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